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Compound of Interest

Compound Name: tert-Butyl 2-aminobenzoate

Cat. No.: B153150 Get Quote

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to

identify functional groups within a molecule by measuring the absorption of infrared radiation.

For tert-Butyl 2-aminobenzoate, FT-IR analysis is crucial for confirming its molecular

structure, which incorporates a primary aromatic amine, an aromatic ester, and a tert-butyl

group. Each of these functional groups exhibits characteristic absorption bands in the infrared

spectrum, providing a unique spectroscopic fingerprint for the molecule.

The structure of tert-Butyl 2-aminobenzoate (C₁₁H₁₅NO₂) features:

An aromatic ring substituted with an amine and an ester group.

A primary amine (-NH₂) group, which gives rise to characteristic N-H stretching and bending

vibrations.

An ester (-COOC(CH₃)₃) group, characterized by a strong carbonyl (C=O) stretch and C-O

stretching vibrations. The conjugation of the carbonyl group with the aromatic ring influences

the position of its absorption band.

A tert-butyl group, which has distinctive C-H stretching and bending modes.

Predicted FT-IR Spectral Data for tert-Butyl 2-
aminobenzoate
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The following table summarizes the predicted FT-IR absorption bands for tert-Butyl 2-
aminobenzoate based on the characteristic frequencies of its constituent functional groups.
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Wavenumber
(cm⁻¹)

Vibrational
Mode

Functional
Group

Intensity Notes

3480 - 3440
N-H Asymmetric

Stretch

Primary Aromatic

Amine
Medium

Primary amines

typically show

two N-H

stretching bands;

this is the higher

frequency band.

[1][2]

3390 - 3350
N-H Symmetric

Stretch

Primary Aromatic

Amine
Medium

This is the lower

frequency N-H

stretching band

for a primary

amine.[1][2]

3100 - 3000
Aromatic C-H

Stretch
Aromatic Ring Medium

Stretching

vibrations of C-H

bonds on the

benzene ring

typically appear

above 3000

cm⁻¹.[3][4]

2980 - 2950

Aliphatic C-H

Asymmetric

Stretch

tert-Butyl &

Methyl Groups
Strong

C-H stretching

from the tert-

butyl group.

2870 - 2860

Aliphatic C-H

Symmetric

Stretch

tert-Butyl &

Methyl Groups
Medium

C-H stretching

from the tert-

butyl group.

1725 - 1705 C=O Stretch

(Ester)

Aromatic Ester Strong The carbonyl

stretch for an

aromatic ester is

typically at a

lower

wavenumber

than for a
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saturated ester

due to

conjugation with

the aromatic ring.

[4][5][6]

1620 - 1580
N-H Bend

(Scissoring)

Primary Aromatic

Amine
Medium

This bending

vibration is

characteristic of

primary amines.

[1]

1600 - 1450 C=C Stretch Aromatic Ring Medium

Aromatic rings

typically show a

series of

absorptions in

this region due to

ring stretching.[3]

1395 - 1385 &

~1365

C-H Bend

(Symmetric &

Asymmetric)

tert-Butyl Group Medium

Characteristic

bending

vibrations for the

tert-butyl group,

often seen as a

doublet.

1335 - 1250
Aromatic C-N

Stretch

Primary Aromatic

Amine
Strong

The stretching

vibration of the

C-N bond in

aromatic amines

is typically

strong.[1][2]

1300 - 1250
Asymmetric C-C-

O Stretch
Aromatic Ester Strong

One of the

characteristic C-

O stretches for

aromatic esters.

[5]
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1150 - 1100
Symmetric O-C-

C Stretch
Aromatic Ester Strong

The second

characteristic C-

O stretch for

aromatic esters.

[5]

900 - 675

Aromatic C-H

Out-of-Plane

Bend

Aromatic Ring Strong

The pattern of

these bands can

give information

about the

substitution

pattern on the

aromatic ring.[3]

Experimental Protocol: FT-IR Analysis using
Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy

that requires minimal to no sample preparation, making it ideal for the analysis of liquid

samples like tert-Butyl 2-aminobenzoate.[7][8][9][10]

Instrumentation and Materials
Fourier-Transform Infrared (FT-IR) Spectrometer

ATR accessory (e.g., with a diamond or zinc selenide crystal)

Sample of tert-Butyl 2-aminobenzoate

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Experimental Procedure
Instrument Preparation:
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Ensure the FT-IR spectrometer is powered on and has completed its initialization

sequence.

Install the ATR accessory in the spectrometer's sample compartment.

ATR Crystal Cleaning:

Before acquiring a background or sample spectrum, the ATR crystal surface must be

meticulously cleaned.

Moisten a lint-free wipe with a suitable solvent, such as isopropanol.

Gently wipe the crystal surface to remove any residual contaminants.

Use a dry, lint-free wipe to ensure the crystal is completely dry.

Background Spectrum Acquisition:

With the clean, empty ATR crystal in place, collect a background spectrum.

This spectrum measures the absorbance of the ambient environment (e.g., CO₂ and water

vapor) and the ATR crystal itself. The instrument software will automatically subtract this

background from the sample spectrum.

Sample Application:

Place a small drop of liquid tert-Butyl 2-aminobenzoate directly onto the center of the

ATR crystal.[11] Only a sufficient amount to cover the crystal surface is needed.

If the ATR accessory has a pressure clamp, lower it to ensure good contact between the

liquid sample and the crystal surface. Apply gentle and consistent pressure.

Sample Spectrum Acquisition:

Initiate the scan to collect the FT-IR spectrum of the sample.

Typically, multiple scans (e.g., 16 or 32) are co-added and averaged by the software to

improve the signal-to-noise ratio of the final spectrum.[12]
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The typical spectral range for analysis is 4000 cm⁻¹ to 400 cm⁻¹.[12]

Data Processing and Analysis:

After the scan is complete, the software will display the background-corrected FT-IR

spectrum.

Process the spectrum as needed (e.g., baseline correction, smoothing).

Identify the characteristic absorption peaks and compare their wavenumbers to the

expected values in the data table to confirm the identity and purity of the sample.

Post-Measurement Cleaning:

Thoroughly clean the ATR crystal surface with a solvent and lint-free wipes to remove all

traces of the sample, preparing the instrument for the next user.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the FT-IR analysis process using the ATR

technique.
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FT-IR Analysis Workflow for tert-Butyl 2-aminobenzoate
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Caption: Experimental workflow for FT-IR analysis using the ATR method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b153150?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

